(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)propionamide
Description
(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)propionamide is a synthetic organic compound characterized by its unique structure, which includes a benzo[d]thiazole ring substituted with an ethyl group and a fluorine atom
Properties
IUPAC Name |
N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2OS/c1-3-11(16)14-12-15(4-2)9-6-5-8(13)7-10(9)17-12/h5-7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYZENMHNIFPDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N=C1N(C2=C(S1)C=C(C=C2)F)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)propionamide typically involves the following steps:
Formation of the Benzo[d]thiazole Ring: The initial step involves the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone to form the benzo[d]thiazole core.
Introduction of the Ethyl and Fluorine Substituents: The ethyl group can be introduced via alkylation reactions, while the fluorine atom can be incorporated through electrophilic fluorination.
Formation of the Ylidene Group: The final step involves the condensation of the benzo[d]thiazole derivative with propionamide under basic conditions to form the (E)-ylidene configuration.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the ylidene group to an amine or other reduced forms.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted benzo[d]thiazole derivatives.
Scientific Research Applications
(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)propionamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)propionamide: Lacks the fluorine substituent.
(E)-N-(6-fluorobenzo[d]thiazol-2(3H)-ylidene)propionamide: Lacks the ethyl substituent.
(E)-N-(3-ethyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)propionamide: Contains a chlorine atom instead of fluorine.
Uniqueness
(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)propionamide is unique due to the presence of both the ethyl and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents may enhance the compound’s stability, solubility, and interaction with specific molecular targets, making it a valuable compound for various applications.
Biological Activity
(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)propionamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article discusses its structural characteristics, synthesis, and biological activities, supported by case studies and research findings.
Structural Characteristics
The compound features a benzo[d]thiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of a fluorine atom enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets. The molecular structure can be summarized as follows:
- Molecular Formula : C₁₃H₁₄F N₃S
- Molecular Weight : 253.33 g/mol
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Benzo[d]thiazole Ring : This is achieved by cyclization of 2-aminothiophenol with appropriate aldehydes or ketones.
- Fluorination : Introduction of the fluorine atom can be done through electrophilic fluorination techniques.
- Amide Bond Formation : The final product is obtained by reacting the benzo[d]thiazole derivative with propionamide under controlled conditions.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, studies have shown that benzo[d]thiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
| Study | Compound Tested | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| This compound | MCF-7 (breast cancer) | 12.5 | Induction of apoptosis | |
| Similar derivatives | HeLa (cervical cancer) | 10.0 | Cell cycle arrest |
Antimicrobial Activity
Another area of interest is the antimicrobial activity of this compound. Compounds containing benzo[d]thiazole have been shown to possess antibacterial properties against various pathogens.
| Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 25 µg/mL |
| Staphylococcus aureus | 15 µg/mL |
Case Studies
- In Vitro Studies on Cancer Cell Lines : A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results showed a reduction in cell viability and increased markers for apoptosis, indicating potential as an anticancer agent .
- Antimicrobial Screening : In another investigation, the compound was tested against several bacterial strains, demonstrating significant inhibition of growth in both Gram-positive and Gram-negative bacteria. This suggests its potential utility as an antimicrobial agent .
The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized to involve:
- Inhibition of Enzyme Activity : Similar compounds often act as enzyme inhibitors, affecting metabolic pathways in target cells.
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways related to cell proliferation and survival.
Q & A
Q. What are the standard synthetic routes for (E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)propionamide, and how are reaction conditions optimized?
The synthesis typically involves a multi-step process:
- Step 1: Condensation of 3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-amine with propionic anhydride under reflux in ethanol, catalyzed by sodium acetate to form the imine intermediate .
- Step 2: Oxidation or isomerization to stabilize the (E)-configuration, often using mild oxidizing agents like iodine or hydrogen peroxide in dichloromethane .
- Optimization: Reaction temperature (60–80°C), pH (neutral to slightly acidic), and solvent polarity are critical. Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor intermediates and confirm stereochemistry .
Q. Which analytical techniques are essential for characterizing this compound?
- Structural Confirmation: High-resolution mass spectrometry (HRMS) for molecular weight validation and NMR (¹H/¹³C, 2D-COSY) to resolve the (E)-configuration and substituent positions .
- Purity Assessment: Reverse-phase HPLC with UV detection (λ = 254 nm) and differential scanning calorimetry (DSC) to verify crystallinity and thermal stability .
Q. How does the fluorinated benzothiazole core influence solubility and reactivity?
- The 6-fluoro group enhances electron-withdrawing effects, increasing solubility in polar aprotic solvents (e.g., DMSO, acetone) but reducing stability under basic conditions.
- Reactivity: The thiazol-2(3H)-ylidene moiety participates in nucleophilic substitutions (e.g., with Grignard reagents) and cycloadditions, while the propionamide group undergoes hydrolysis under acidic conditions .
Q. What are the primary functional groups driving its bioactivity?
- Benzothiazole Core: Imparts π-π stacking interactions with biological targets (e.g., enzyme active sites).
- Fluorine Substituent: Enhances metabolic stability and membrane permeability.
- Propionamide Chain: Facilitates hydrogen bonding with residues like aspartate or glutamate in proteins .
Advanced Research Questions
Q. How can structural modifications resolve contradictions in structure-activity relationship (SAR) data?
- Approach: Synthesize analogs with halogens (Cl, Br) or methoxy groups at the 6-position and compare bioactivity. For example:
- 6-Bromo analog: Increased lipophilicity but reduced solubility.
- 6-Methoxy analog: Enhanced hydrogen bonding but lower metabolic stability.
- Analysis: Use molecular docking (AutoDock Vina) and free-energy perturbation (FEP) simulations to quantify binding affinities. Validate with enzyme inhibition assays (e.g., IC₅₀ determination for kinase targets) .
Q. What methodologies are recommended for studying its interaction with biological targets?
- In Vitro: Surface plasmon resonance (SPR) to measure real-time binding kinetics with purified receptors (e.g., EGFR or COX-2).
- In Silico: Molecular dynamics (MD) simulations (AMBER or GROMACS) to assess conformational stability in binding pockets over 100-ns trajectories.
- Validation: X-ray crystallography of co-crystals with target proteins (resolution ≤ 2.0 Å) to identify critical interactions .
Q. How do reaction mechanisms differ between (E)- and (Z)-isomers during derivatization?
- (E)-Isomer: Prefers electrophilic attacks at the thiazole nitrogen due to steric hindrance from the ethyl group.
- (Z)-Isomer: Reacts via the propionamide carbonyl oxygen in nucleophilic additions.
- Key Evidence: DFT calculations (B3LYP/6-31G*) show a 5–8 kcal/mol energy barrier difference between isomers during SNAr reactions .
Q. What strategies improve stability in aqueous formulations for in vivo studies?
- Excipients: Use cyclodextrins (e.g., HP-β-CD) to encapsulate the compound, reducing hydrolysis.
- pH Control: Buffered solutions (pH 6.5–7.4) minimize amide bond cleavage.
- Lyophilization: Formulate as a lyophilized powder with trehalose to enhance shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
